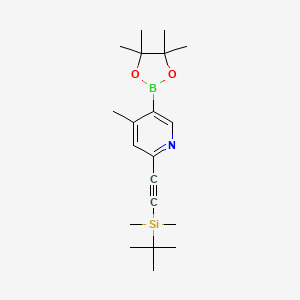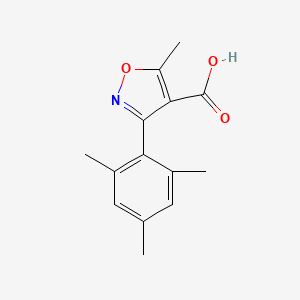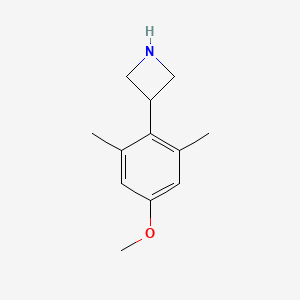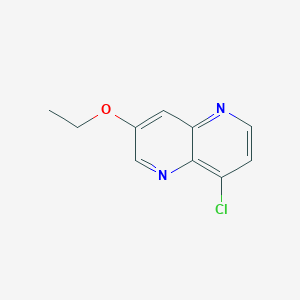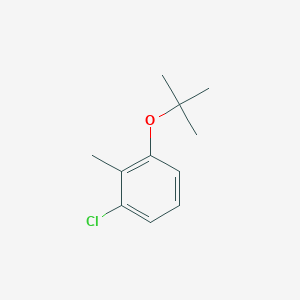
6-(tert-Butoxy)-2-chlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butoxy)-2-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)-2-chlorotoluene typically involves the alkylation of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactor systems has been shown to enhance the direct introduction of tert-butoxy groups into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions: 6-(tert-Butoxy)-2-chlorotoluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less substituted toluene derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of less substituted toluene derivatives.
Substitution: Formation of substituted toluene derivatives with various functional groups.
Scientific Research Applications
6-(tert-Butoxy)-2-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 6-(tert-Butoxy)-2-chlorotoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and steric interactions, while the chlorine atom can engage in electrophilic aromatic substitution reactions. These interactions influence the compound’s reactivity and its ability to form stable intermediates during chemical transformations .
Comparison with Similar Compounds
2-tert-Butoxy-6-chloropyridine: Similar structure with a pyridine ring instead of a toluene ring.
Hexa(tert-butoxy)ditungsten(III): A coordination complex featuring tert-butoxy groups.
Uniqueness: 6-(tert-Butoxy)-2-chlorotoluene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a tert-butoxy group and a chlorine atom on the toluene ring allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
UXJFDDYMIOQWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


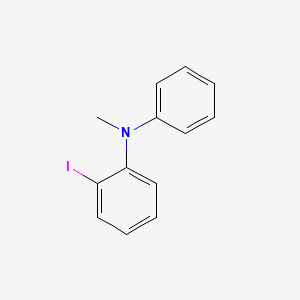

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
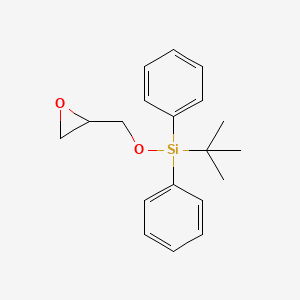
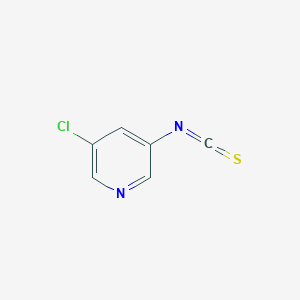

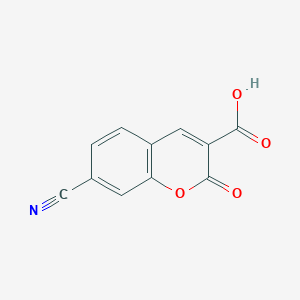
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
